2-Bromo-4-methylbenzoyl chloride
Overview
Description
2-Bromo-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylbenzoyl chloride can be synthesized through various methods. One common method involves the bromination of 4-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromo-4-methylbenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2-bromo-4-methylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products Formed
2-Bromo-4-methylbenzyl alcohol: Formed through reduction.
2-Bromo-4-methylbenzoic acid: Formed through oxidation.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-methylbenzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the preparation of active pharmaceutical ingredients (APIs) and drug intermediates.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electron-withdrawing bromine and chlorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methyl group.
4-Methylbenzoyl chloride: Lacks the bromine substitution.
2-Bromo-4-methylbenzoic acid: The carboxylic acid derivative of 2-Bromo-4-methylbenzoyl chloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methyl groups on the benzene ring influences its chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGFJEIQODJAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565273 | |
Record name | 2-Bromo-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53456-09-0 | |
Record name | 2-Bromo-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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